molecular formula C11H12BrNO4 B5220763 2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid

Cat. No.: B5220763
M. Wt: 302.12 g/mol
InChI Key: MAJFQXLXQDSVCT-UHFFFAOYSA-N
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Description

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid is an organic compound with a complex structure that includes a bromophenoxy group, an acetyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then reacted with acetic anhydride to introduce the acetyl group, followed by the addition of an amino acid derivative to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Common reagents used in these processes include acetic anhydride, chloroacetic acid, and various amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the acetyl and amino acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group enhances its hydrophobic interactions, while the acetyl and amino acid moieties provide additional sites for chemical modification and biological activity .

Properties

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJFQXLXQDSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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